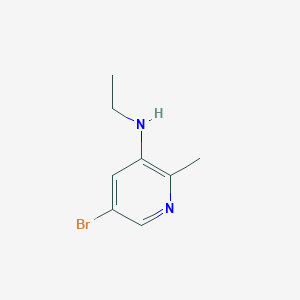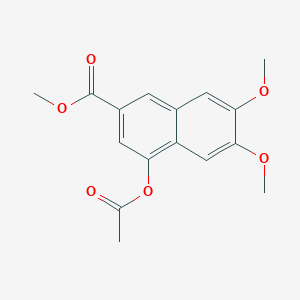
5-(2-(Piperidin-4-yl)ethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method involves the alkylation of pyrimidine with a piperidine derivative under basic conditions. The reaction can be carried out using a variety of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 50°C to 100°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(Piperidin-4-yl)ethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Sodium hydride in dimethylformamide at 50°C to 100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrimidine or piperidine rings.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(2-(Piperidin-4-yl)ethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-(Piperidin-4-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)thiazole: Features a thiazole ring in place of the pyrimidine ring.
Uniqueness
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is unique due to the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
5-(2-piperidin-4-ylethyl)pyrimidine |
InChI |
InChI=1S/C11H17N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,1-6H2 |
Clé InChI |
WKVYKUMHSVVGRL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CCC2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


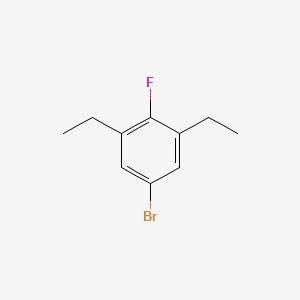
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
![B-Benzo[b]naphtho[2,1-d]furan-8-ylboronic acid](/img/structure/B13924819.png)
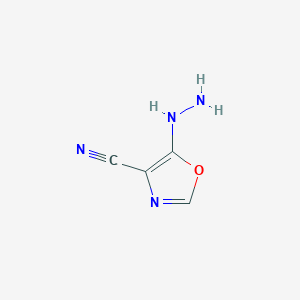
![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-(Tetrahydro-2h-pyran-4-yloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13924827.png)

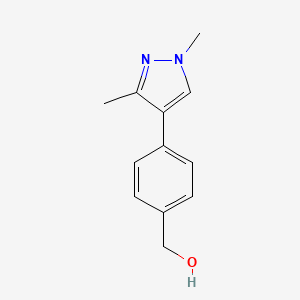
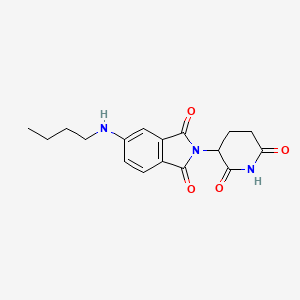
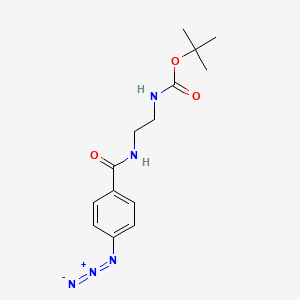
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

